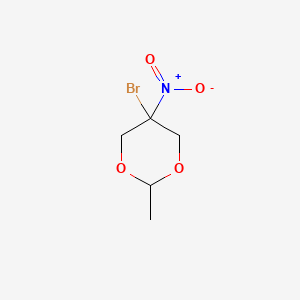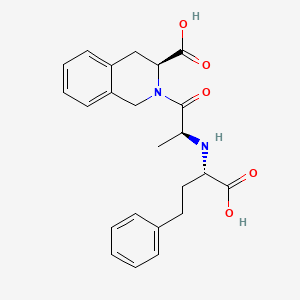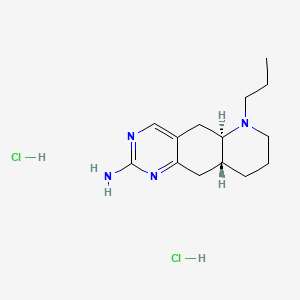
Nicothiazone
Overview
Description
Mechanism of Action
Target of Action
Mode of Action
It’s mentioned that this compound is an antituberculosis drug , suggesting it may interact with targets related to the tuberculosis bacterium.
Biochemical Pathways
Its main mechanism of action is the inhibition of mitochondrial respiratory chain and ATPase activity by blocking the energy metabolism process of insects .
Result of Action
It’s mentioned that this compound was apparently responsible for inducing vacuoles in the corneal epithelium, causing discomfort and photophobia from corneal disturbance . .
Biochemical Analysis
Biochemical Properties
Nicothiazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamidases, which are enzymes that convert nicotinamide into nicotinic acid . This interaction is crucial for maintaining NAD+ homeostasis in organisms. This compound’s interaction with nicotinamidases involves binding to the enzyme’s active site, where it undergoes a catalytic conversion.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nicotinamidases, leading to changes in NAD+ levels within cells . This, in turn, affects cellular energy metabolism and redox balance. Additionally, this compound’s impact on gene expression can lead to alterations in the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of nicotinamidases, where it undergoes a catalytic conversion to nicotinic acid . This binding interaction is facilitated by specific amino acid residues within the enzyme’s active site. This compound’s inhibition or activation of nicotinamidases can lead to changes in NAD+ levels, which subsequently affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . Higher doses of this compound can lead to toxic effects, including cellular damage and disruption of metabolic processes. It is important to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to NAD+ homeostasis. It interacts with nicotinamidases, which catalyze the conversion of nicotinamide to nicotinic acid . This reaction is a key step in the NAD+ salvage pathway, which is essential for maintaining cellular energy metabolism and redox balance. This compound’s effects on metabolic flux and metabolite levels can have significant implications for cellular function and overall organismal health.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, where it can interact with its target enzymes . The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular processes . The localization of this compound within subcellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicothiazone can be synthesized through a reaction involving 3-chloro-4-methoxyaniline and dichloroacetic anhydride to produce N-(3-chloro-4-methoxyphenyl)-2-propenamine. This intermediate is then reacted with thione-2-acrylic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, purification through recrystallization, and solvent evaporation.
Chemical Reactions Analysis
Types of Reactions
Nicothiazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Nicothiazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on bacterial growth and potential use as an antimicrobial agent.
Industry: Acts as a corrosion inhibitor, preventing the formation of corrosion products on metal surfaces.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another antituberculosis drug with a similar mechanism of action.
Thiosemicarbazones: A class of compounds with similar structural characteristics and biological activities.
Uniqueness
Nicothiazone is unique due to its specific structural characteristics, including the presence of phenyl ether and thiophene groups. Its ability to act as both an antimicrobial agent and a corrosion inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
(pyridin-3-ylmethylideneamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWLRVJYVVQTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859486 | |
| Record name | 2-[(Pyridin-3-yl)methylidene]hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-90-8 | |
| Record name | 2-(3-Pyridinylmethylene)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)
![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)
